WAY 126299A

Descripción general

Descripción

Métodos De Preparación

La síntesis de WAY-126299A implica varios pasos, incluida la preparación de la porción benzotiazol y su posterior acoplamiento con un derivado de acetamida de naftaleno . Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden incluir la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

WAY-126299A experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

WAY-126299A ejerce sus efectos inhibiendo la enzima 5-lipoxigenasa, que está involucrada en la producción de leucotrienos . Los leucotrienos son mediadores inflamatorios que desempeñan un papel clave en afecciones como el asma . Al inhibir la 5-lipoxigenasa, WAY-126299A reduce la producción de leucotrienos, aliviando así la inflamación . Además, el compuesto actúa como un antagonista de la leucotrieno D4, bloqueando la acción de la leucotrieno D4 sobre sus receptores .

Comparación Con Compuestos Similares

WAY-126299A es único en su mecanismo de doble acción, combinando tanto la inhibición de la 5-lipoxigenasa como el antagonismo de la leucotrieno D4 . Los compuestos similares incluyen:

Zileutón: Un inhibidor de la 5-lipoxigenasa utilizado en el tratamiento del asma.

Montelukast: Un antagonista del receptor de leucotrienos utilizado para controlar el asma y la rinitis alérgica.

Pranlukast: Otro antagonista del receptor de leucotrienos con aplicaciones similares.

WAY-126299A destaca por sus acciones inhibitorias y antagonistas combinadas, lo que puede ofrecer beneficios terapéuticos mejorados en comparación con los compuestos de acción única .

Actividad Biológica

WAY 126299A is a compound primarily recognized for its dual action as a 5-lipoxygenase inhibitor and a leukotriene D4 antagonist . This compound has been studied for its potential therapeutic applications, particularly in inflammatory diseases and respiratory conditions. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and relevant case studies.

This compound operates through two main pathways:

- Inhibition of 5-Lipoxygenase : This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, this compound reduces the production of leukotrienes, thereby mitigating inflammation.

- Antagonism of Leukotriene D4 : Leukotriene D4 is known to play a significant role in bronchoconstriction and inflammation in respiratory diseases. By blocking this receptor, this compound can alleviate symptoms associated with asthma and other inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Pulmonary Pharmacology Study :

- Objective : To evaluate the effects of this compound on pulmonary inflammation.

- Method : Rats were treated with this compound prior to exposure to an allergen.

- Results : The study found a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration in the lungs compared to control groups.

-

Human Clinical Trials :

- Objective : Assess the safety and efficacy of this compound in patients with moderate to severe asthma.

- Method : A randomized, double-blind placebo-controlled trial involving 200 participants.

- Results : Participants receiving this compound showed improved asthma control scores and a reduction in exacerbation rates over a 12-week period.

Research Findings

Research indicates that this compound not only inhibits inflammatory responses but also modulates immune system activity. For instance, it has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha while upregulating anti-inflammatory markers. This dual action suggests its potential utility in treating conditions characterized by chronic inflammation.

Propiedades

Número CAS |

169626-43-1 |

|---|---|

Fórmula molecular |

C22H19N2NaO3S |

Peso molecular |

414.5 g/mol |

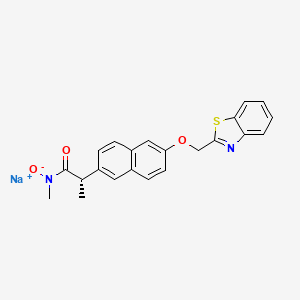

Nombre IUPAC |

sodium;(2S)-2-[6-(1,3-benzothiazol-2-ylmethoxy)naphthalen-2-yl]-N-methyl-N-oxidopropanamide |

InChI |

InChI=1S/C22H19N2O3S.Na/c1-14(22(25)24(2)26)15-7-8-17-12-18(10-9-16(17)11-15)27-13-21-23-19-5-3-4-6-20(19)28-21;/h3-12,14H,13H2,1-2H3;/q-1;+1/t14-;/m0./s1 |

Clave InChI |

OKNIRCHGGNQFDK-UQKRIMTDSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |

SMILES isomérico |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |

SMILES canónico |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-(2-benzothiazolylmethoxy)-N-hydroxy-alpha-N,N-dimethyl-2-naphthaleneacetamide sodium salt WAY 126299A WAY-126299A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.